Cas no 1036593-47-1 (2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene)

2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene
-
- Inchi: 1S/C15H15BrO2/c1-11-3-8-15(14(16)9-11)18-10-12-4-6-13(17-2)7-5-12/h3-9H,10H2,1-2H3
- InChI Key: OFAJHXKBYXPWDE-UHFFFAOYSA-N
- SMILES: CC1=CC(Br)=C(C=C1)OCC1=CC=C(C=C1)OC
2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Aaron | AR022LKZ-500mg |
2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene |
1036593-47-1 | 95% | 500mg |
$622.00 | 2025-02-13 | |
Aaron | AR022LKZ-250mg |
2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene |
1036593-47-1 | 95% | 250mg |
$548.00 | 2025-02-13 |
2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene Related Literature
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347
Additional information on 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene
Introduction to 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene (CAS No. 1036593-47-1)
2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene, with the CAS number 1036593-47-1, is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, which include a bromine atom, a methoxybenzyl ether group, and a methyl substituent on the benzene ring. These functional groups endow the molecule with a range of chemical and biological properties that make it an attractive candidate for various applications.
The chemical structure of 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene can be represented as follows:
C15H15BrO2
. The presence of the bromine atom makes it a valuable building block in synthetic chemistry, particularly in reactions involving nucleophilic substitution and cross-coupling reactions. The methoxybenzyl ether group provides additional reactivity and stability, making it suitable for use in the synthesis of more complex molecules.
In recent years, there has been a growing interest in the use of 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene as an intermediate in the development of novel pharmaceuticals. Its unique structure allows it to serve as a precursor for the synthesis of compounds with potential therapeutic applications. For instance, studies have shown that derivatives of this compound exhibit promising activity against various diseases, including cancer and neurodegenerative disorders.
A notable example is its use in the synthesis of targeted drug delivery systems. The methoxybenzyl ether group can be modified to enhance the solubility and bioavailability of the final product, while the bromine atom can be replaced with other functional groups to fine-tune the pharmacological properties. This flexibility makes 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene an ideal candidate for drug design and optimization.
In addition to its applications in pharmaceutical research, 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene has also been explored in materials science. Its unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and polymers. Recent studies have demonstrated that derivatives of this compound exhibit excellent charge transport properties, making them promising candidates for use in electronic devices.
The synthesis of 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene typically involves several steps, including the formation of the methoxybenzyl ether group and the introduction of the bromine atom. Various methods have been reported in the literature, each with its own advantages and limitations. For example, one common approach involves the reaction of 4-bromotoluene with 4-methoxybenzyl alcohol in the presence of a base, followed by further functionalization to introduce additional substituents.
The physical properties of 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene are also noteworthy. It is a solid at room temperature with a melting point ranging from 70°C to 75°C. The compound is moderately soluble in common organic solvents such as dichloromethane, ethyl acetate, and dimethylformamide (DMF). These properties make it easy to handle and process in laboratory settings.
In terms of safety and handling, while 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from sources of heat or ignition.
The environmental impact of 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene is another important consideration. While there is limited data available on its environmental fate and effects, it is generally recommended to dispose of any waste containing this compound according to local regulations to minimize potential ecological impacts.
In conclusion, 2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene (CAS No. 1036593-47-1) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structure and versatile reactivity make it an invaluable tool for researchers working in organic synthesis, medicinal chemistry, pharmaceutical development, and materials science. As ongoing research continues to uncover new applications and properties of this compound, its importance is likely to grow even further.
1036593-47-1 (2-Bromo-1-((4-methoxybenzyl)oxy)-4-methylbenzene) Related Products
- 1420794-33-7(1-Methyl-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid ethyl ester)
- 56003-06-6(Ethyl 3-Amino-2-(3,4-Dimethoxyphenyl)Propanoate)
- 2640952-91-4(3-Chloro-4-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine)
- 2171452-53-0((3S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
- 2624137-93-3(1-(4-Nitrosopiperazine-1-carbonyl)piperidine-3-carboxylic acid)
- 2200766-00-1(1-(2,2-difluoroethyl)-4-methyl-3-(oxolan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 1804710-45-9(2-(Difluoromethyl)-3,4-diiodopyridine-6-acetic acid)
- 1143018-02-3(rac-(1R,2R)-2-(3-methylphenyl)cyclopropylmethanamine)
- 2171971-81-4(7-bromo-2-butylquinazoline-4-carboxylic acid)
- 921497-73-6(2-({3-ethyl-6-methyl-4-oxo-3H,4H,6H,7H-thieno3,2-dpyrimidin-2-yl}sulfanyl)-N-methylacetamide)



